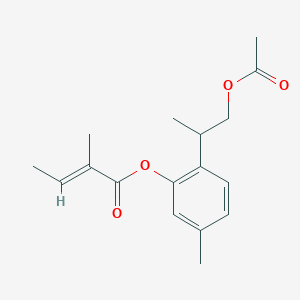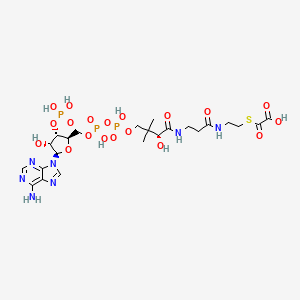
Thiocyanatin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-1,16-hexadecanediyl bis(thiocyanate) is a secondary alcohol.
Thiocyanatin A is a natural product found in Oceanapia with data available.
Scientific Research Applications
1. Biological Activity and Pharmacophore Characteristics
Thiocyanatin A, a compound from a marine sponge Oceanapia sp., exhibits potent nematocidal activity. Research on thiocyanatins D1, D2, E1, and E2, along with thiocyanatins A-C, has shown that these compounds belong to a rare class of bioactive marine metabolites. They have been identified as having significant biological activity, particularly in the context of nematocidal properties. Studies have also highlighted the importance of certain structural characteristics for their pharmacological activity, suggesting a complex and specific interaction with biological targets (Capon, Skene, Liu, Lacey, Gill, Heiland, & Friedel, 2004).
2. Chemical Synthesis and Structural Analysis
The chemical synthesis of thiocyanatins, including this compound, has been a subject of considerable interest. Studies have explored efficient synthetic routes, such as microwave-assisted cross-metathesis of unsaturated thiocyanates. These methods aim to enhance the accessibility of these compounds for further biological evaluation and potential therapeutic applications. The structural analysis of thiocyanatins, through detailed spectroscopic techniques, is crucial for understanding their bioactive properties (Cros, Pelotier, & Piva, 2010).
3. Role in Biochemical Mechanisms and Potential Therapeutics
Thiocyanate compounds, including this compound, have been investigated for their role in various biochemical mechanisms and potential therapeutic applications. Studies have explored their anti-inflammatory, antimicrobial, and antitumor properties. Their interaction with macrophage polarization and metabolism suggests a multifaceted role in modulating the tumor microenvironment and potential utility in cancer therapy (Dahlem et al., 2020).
properties
Molecular Formula |
C18H32N2OS2 |
|---|---|
Molecular Weight |
356.6 g/mol |
IUPAC Name |
(8-hydroxy-16-thiocyanatohexadecyl) thiocyanate |
InChI |
InChI=1S/C18H32N2OS2/c19-16-22-14-10-6-2-1-4-8-12-18(21)13-9-5-3-7-11-15-23-17-20/h18,21H,1-15H2 |
InChI Key |
VATLQZFVRAMNQM-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCSC#N)CCCC(CCCCCCCSC#N)O |
synonyms |
thiocyanatin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





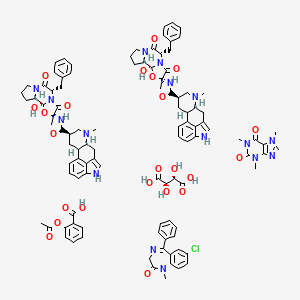
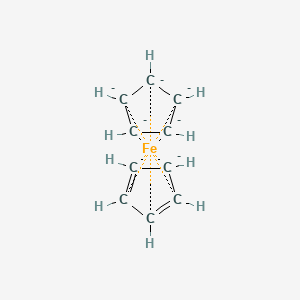
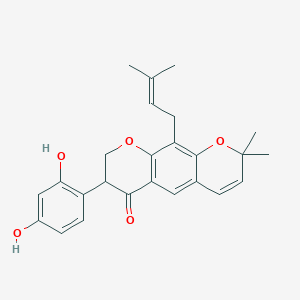
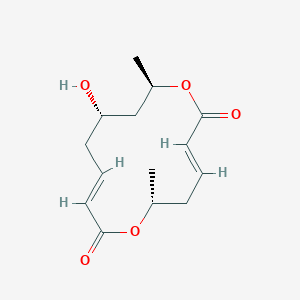
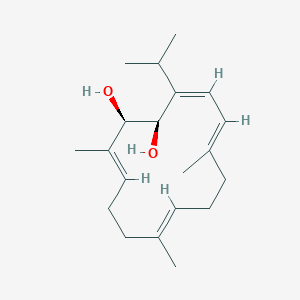
![methyl 2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-enoate](/img/structure/B1249394.png)
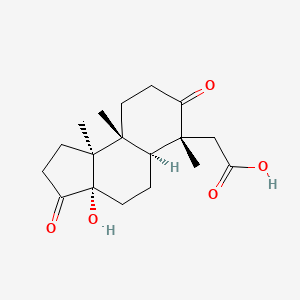

![(E)-3-[(1S,2R,3S,4R)-2-(1,3-benzodioxol-5-yl)-4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one](/img/structure/B1249399.png)
